A Technical Guide to the Physical and Chemical Properties of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
A Technical Guide to the Physical and Chemical Properties of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Executive Summary
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronate ester of 3-cyanophenylboronic acid, is a pivotal intermediate in modern organic synthesis. Its structural combination of a stable dioxaborinane ring and a versatile benzonitrile moiety makes it a highly valuable building block, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions[1]. The cyano group offers a reactive handle for further chemical transformations, while the boronate ester provides the stability and reactivity necessary for carbon-carbon bond formation.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physical properties, spectroscopic profile, handling protocols, and analytical methodologies. The objective is to provide not just data, but also the scientific context behind these properties and the experimental rationale for their determination, ensuring both safety and efficacy in its application.
Figure 1: Molecular Structure of the title compound.
Chemical Identity
Accurate identification is the foundation of all subsequent research and application. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | [1] |
| Synonyms | 3-Cyanophenylboronic acid neopentyl ester | [1] |
| CAS Number | 214360-45-9 | [1] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [1] |
| Molecular Weight | 215.06 g/mol | [1] |
| SMILES | CC1(COB(OC1)C2=CC=CC(=C2)C#N)C | [1] |
| InChI Key | RTYUBKQTFNAFQC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in both storage and reaction environments. These parameters are critical for process optimization, purity assessment, and formulation development.
| Property | Value / Description | Significance & Rationale |
| Appearance | White to off-white crystalline solid | Visual inspection is the first-line check for purity and degradation. Color changes may indicate oxidation or contamination. |
| Melting Point | Data not available; expected to be a sharp range for pure solid | A sharp, defined melting point is a primary indicator of high purity. A broad range suggests the presence of impurities. |
| Boiling Point | Data not available; high boiling point expected | Due to its molecular weight and polarity, the compound is not expected to be volatile under standard lab conditions. |
| Solubility | Soluble in various organic solvents | The combination of the polar benzonitrile and the relatively nonpolar dioxaborinane ring enhances solubility in common organic solvents like THF, Dioxane, and DCM, facilitating its use in a wide range of reaction media[1]. |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a robust, self-validating system for the characterization of a new or incoming batch of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Figure 2: Standard workflow for analytical validation.
Expected Spectroscopic Signatures
While specific spectral data is not broadly published, a theoretical analysis based on the molecular structure allows for the prediction of key spectroscopic features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect distinct signals corresponding to the aromatic protons on the benzonitrile ring, a singlet for the two equivalent methyl groups, and signals for the methylene protons of the dioxaborinane ring. The integration of these signals should correspond directly to the number of protons in each environment.
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¹³C NMR: Key signals will include the quaternary carbon of the cyano group (~118-120 ppm), aromatic carbons, the unique carbons of the dioxaborinane ring, including the quaternary carbon bearing the dimethyl groups, and the methyl carbons.
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¹¹B NMR: This is a crucial technique for boron-containing compounds. A single, relatively sharp resonance is expected, confirming the presence of a single boron environment. The chemical shift will be indicative of the tetracoordinate boronate ester.
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Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration. Other key bands will include C-H stretches for aromatic and aliphatic groups, C=C stretches for the aromatic ring, and strong B-O stretches.
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Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (215.06).
Safety, Handling, and Storage
Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates. The following guidelines are based on aggregated data for structurally similar boronic esters.
Hazard Identification
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Hazard Statements:
Handling Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].
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Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2][5].
Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[2]. The compound may be sensitive to moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
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Incompatibilities: Keep away from strong oxidizing agents and water/moisture[2][4][6]. The boron atom can act as a Lewis acid, making it susceptible to nucleophilic attack, particularly by water, which can lead to hydrolysis of the ester[1].
Experimental Methodologies
The following protocols are provided as standardized, self-validating procedures for determining key physical properties.
Protocol: Determination of Melting Point (Capillary Method)
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Objective: To determine the melting range of the compound as an indicator of purity.
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Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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Heat the sample rapidly to about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the entire sample becomes a clear liquid.
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-
Validation: The melting range is reported as T₁ - T₂. A pure compound will exhibit a sharp range of <2 °C. Repeat the measurement twice. If results are not consistent, recalibrate the apparatus.
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Protocol: Qualitative Solubility Assessment
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Objective: To establish a solubility profile in common laboratory solvents.
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Methodology:
-
Preparation: Dispense approximately 10 mg of the compound into a series of labeled small test tubes.
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Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene).
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Observation:
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Agitate each tube vigorously for 30 seconds.
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Allow any undissolved solid to settle for 1 minute.
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Visually inspect the solution.
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-
Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
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Insoluble: The solid appears largely unaffected.
-
-
System Check: The predictable high solubility in a solvent like Dichloromethane and insolubility in water serves as an internal control for the procedure's validity.
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References
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Castor oil | CAS#:8001-79-4. (2025, August 20). Chemsrc. [Link]
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2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2. PubChem. [Link]
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Otto Chemie Pvt. Ltd. [Link]
Sources
- 1. Buy 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 214360-45-9 [smolecule.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Castor oil | CAS#:8001-79-4 | Chemsrc [chemsrc.com]
